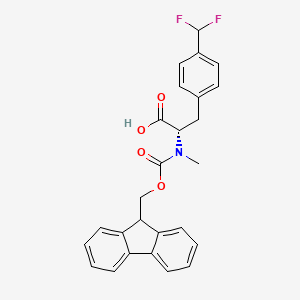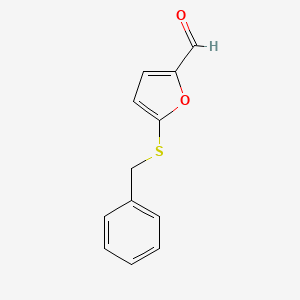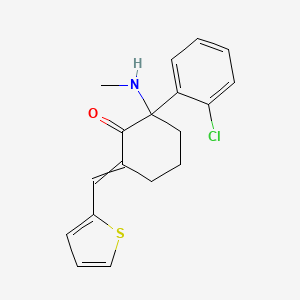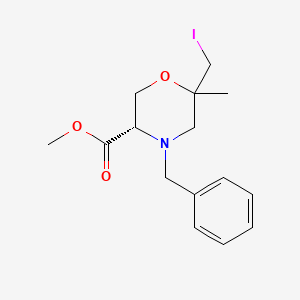
Sodium;4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-chlorophenol, also known as sodium 4-chlorophenolate, is a chemical compound with the molecular formula C6H4ClONa. It is derived from 4-chlorophenol, a monochlorinated derivative of phenol. This compound is known for its antiseptic and antibacterial properties and has various applications in the medical and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 4-chlorophenol is typically synthesized by the neutralization of 4-chlorophenol with sodium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve 4-chlorophenol in water.
- Add sodium hydroxide solution to the mixture.
- The reaction produces sodium 4-chlorophenolate and water.
Industrial Production Methods: In industrial settings, the production of sodium 4-chlorophenol involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve:
- Continuous mixing of 4-chlorophenol and sodium hydroxide in a reactor.
- Maintaining the reaction temperature and pH to optimize the conversion rate.
- Purification steps to remove any impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-chlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorocatechol.
Reduction: It can be reduced to form 4-chlorocyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 4-chlorocatechol.
Reduction: 4-chlorocyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 4-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Biology: It is employed in studies related to enzyme inhibition and microbial activity.
Medicine: It has been used as an antiseptic and antibacterial agent in root canal therapy and topical ointments.
Industry: It is utilized in the production of pesticides, disinfectants, and other industrial chemicals.
Mécanisme D'action
The primary mechanism of action of sodium 4-chlorophenol involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in microbial cells, leading to their death. The compound targets the sodium channel protein type 4 subunit alpha, inhibiting its function and causing cellular damage.
Comparaison Avec Des Composés Similaires
Sodium 4-chlorophenol is unique compared to other chlorophenols due to its specific substitution pattern and properties. Similar compounds include:
2-Chlorophenol: Another monochlorinated phenol with different reactivity and applications.
3-Chlorophenol: Similar to 4-chlorophenol but with the chlorine atom in a different position, affecting its chemical behavior.
Pentachlorophenol: A highly chlorinated phenol with more potent antiseptic properties but higher toxicity.
Propriétés
Formule moléculaire |
C6H5ClNaO+ |
|---|---|
Poids moléculaire |
151.54 g/mol |
Nom IUPAC |
sodium;4-chlorophenol |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1 |
Clé InChI |
CFPLEOLETMZLIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)

![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)






